Cas no 1798490-60-4 (N-(3-methyl-1,2-thiazol-5-yl)-5-phenyl-1,3-oxazole-2-carboxamide)

N-(3-methyl-1,2-thiazol-5-yl)-5-phenyl-1,3-oxazole-2-carboxamide structure
1798490-60-4 structure
商品名:N-(3-methyl-1,2-thiazol-5-yl)-5-phenyl-1,3-oxazole-2-carboxamide
CAS番号:1798490-60-4
MF:C14H11N3O2S
メガワット:285.321041345596
CID:6147814
PubChem ID:76145310

N-(3-methyl-1,2-thiazol-5-yl)-5-phenyl-1,3-oxazole-2-carboxamide 化学的及び物理的性質

名前と識別子

    • N-(3-methyl-1,2-thiazol-5-yl)-5-phenyl-1,3-oxazole-2-carboxamide
    • AKOS024648064
    • F2434-1151
    • N-(3-methylisothiazol-5-yl)-5-phenyloxazole-2-carboxamide
    • CHEMBL4999861
    • 1798490-60-4
    • インチ: 1S/C14H11N3O2S/c1-9-7-12(20-17-9)16-13(18)14-15-8-11(19-14)10-5-3-2-4-6-10/h2-8H,1H3,(H,16,18)
    • InChIKey: HWZBHHLBCMDZLL-UHFFFAOYSA-N
    • ほほえんだ: S1C(=CC(C)=N1)NC(C1=NC=C(C2C=CC=CC=2)O1)=O

計算された属性

  • せいみつぶんしりょう: 285.05719778g/mol
  • どういたいしつりょう: 285.05719778g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 20
  • 回転可能化学結合数: 3
  • 複雑さ: 349
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 96.3Ų
  • 疎水性パラメータ計算基準値(XlogP): 3

N-(3-methyl-1,2-thiazol-5-yl)-5-phenyl-1,3-oxazole-2-carboxamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F2434-1151-2μmol
N-(3-methyl-1,2-thiazol-5-yl)-5-phenyl-1,3-oxazole-2-carboxamide
1798490-60-4 90%+
2μl
$85.5 2023-05-16
Life Chemicals
F2434-1151-3mg
N-(3-methyl-1,2-thiazol-5-yl)-5-phenyl-1,3-oxazole-2-carboxamide
1798490-60-4 90%+
3mg
$94.5 2023-05-16
Life Chemicals
F2434-1151-10mg
N-(3-methyl-1,2-thiazol-5-yl)-5-phenyl-1,3-oxazole-2-carboxamide
1798490-60-4 90%+
10mg
$118.5 2023-05-16
Life Chemicals
F2434-1151-5mg
N-(3-methyl-1,2-thiazol-5-yl)-5-phenyl-1,3-oxazole-2-carboxamide
1798490-60-4 90%+
5mg
$103.5 2023-05-16
Life Chemicals
F2434-1151-10μmol
N-(3-methyl-1,2-thiazol-5-yl)-5-phenyl-1,3-oxazole-2-carboxamide
1798490-60-4 90%+
10μl
$103.5 2023-05-16
Life Chemicals
F2434-1151-4mg
N-(3-methyl-1,2-thiazol-5-yl)-5-phenyl-1,3-oxazole-2-carboxamide
1798490-60-4 90%+
4mg
$99.0 2023-05-16
Life Chemicals
F2434-1151-5μmol
N-(3-methyl-1,2-thiazol-5-yl)-5-phenyl-1,3-oxazole-2-carboxamide
1798490-60-4 90%+
5μl
$94.5 2023-05-16
Life Chemicals
F2434-1151-1mg
N-(3-methyl-1,2-thiazol-5-yl)-5-phenyl-1,3-oxazole-2-carboxamide
1798490-60-4 90%+
1mg
$81.0 2023-05-16
Life Chemicals
F2434-1151-2mg
N-(3-methyl-1,2-thiazol-5-yl)-5-phenyl-1,3-oxazole-2-carboxamide
1798490-60-4 90%+
2mg
$88.5 2023-05-16

N-(3-methyl-1,2-thiazol-5-yl)-5-phenyl-1,3-oxazole-2-carboxamide 関連文献

N-(3-methyl-1,2-thiazol-5-yl)-5-phenyl-1,3-oxazole-2-carboxamideに関する追加情報

Comprehensive Analysis of N-(3-methyl-1,2-thiazol-5-yl)-5-phenyl-1,3-oxazole-2-carboxamide (CAS 1798490-60-4)

The compound N-(3-methyl-1,2-thiazol-5-yl)-5-phenyl-1,3-oxazole-2-carboxamide (CAS 1798490-60-4) has garnered significant attention in recent years due to its unique structural properties and potential applications in pharmaceutical and agrochemical research. This heterocyclic molecule combines a thiazole and an oxazole moiety, making it a subject of interest for drug discovery and material science. Researchers are particularly intrigued by its bioactive potential, as similar structures have shown promise in modulating enzymatic activity and cellular pathways.

In the context of current trends, the demand for small-molecule inhibitors and kinase-targeting compounds has surged, with N-(3-methyl-1,2-thiazol-5-yl)-5-phenyl-1,3-oxazole-2-carboxamide being explored for its potential role in these areas. Its CAS 1798490-60-4 identifier is frequently searched in academic databases, reflecting its relevance in structure-activity relationship (SAR) studies. The compound’s carboxamide linkage and aryl substitutions contribute to its stability and binding affinity, key factors in drug-likeness evaluations.

From a synthetic chemistry perspective, the preparation of N-(3-methyl-1,2-thiazol-5-yl)-5-phenyl-1,3-oxazole-2-carboxamide involves multi-step organic reactions, including condensation and cyclization techniques. Its thiazole-oxazole hybrid scaffold is often compared to other privileged structures in medicinal chemistry, such as benzimidazoles or pyrimidines. This comparison aligns with frequent search queries like "heterocyclic compounds in drug design" or "oxazole derivatives applications," highlighting its interdisciplinary appeal.

Beyond pharmaceuticals, CAS 1798490-60-4 is also investigated for its photophysical properties, with potential uses in organic electronics and fluorescence probes. The phenyl-oxazole segment, in particular, is known for its electron-delocalization capabilities, a feature leveraged in OLED materials research. Such applications resonate with growing interest in sustainable materials and green chemistry, topics dominating scientific discourse today.

Analytical characterization of N-(3-methyl-1,2-thiazol-5-yl)-5-phenyl-1,3-oxazole-2-carboxamide typically employs NMR spectroscopy, mass spectrometry, and X-ray crystallography, techniques often queried alongside its CAS number. The compound’s crystalline stability and solubility profile are critical parameters for formulation scientists, addressing common challenges in preclinical development. These aspects make it a frequent subject in patent literature, particularly in claims related to novel therapeutic agents.

In summary, N-(3-methyl-1,2-thiazol-5-yl)-5-phenyl-1,3-oxazole-2-carboxamide (CAS 1798490-60-4) exemplifies the convergence of medicinal chemistry and material science. Its versatility and structural novelty ensure its continued relevance in answering contemporary research questions, from targeted therapy to functional materials design.

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